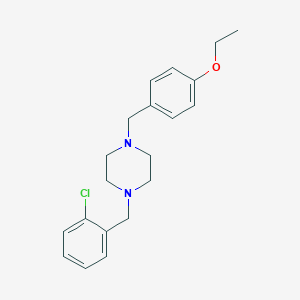

1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research

The piperazine scaffold is often referred to as a "privileged structure" in medicinal chemistry. This distinction arises from its ability to serve as a versatile framework in the design of novel therapeutic agents. The unique structural and physicochemical properties of the piperazine ring allow it to interact with a wide range of biological targets, leading to its incorporation into drugs across numerous therapeutic areas, including antipsychotics, antidepressants, antihistamines, anti-anginals, and anti-cancer agents.

The two nitrogen atoms within the piperazine ring provide multiple points for chemical modification. This allows medicinal chemists to fine-tune a molecule's properties, such as its solubility, binding affinity for a specific biological target, and metabolic stability. The conformational flexibility of the piperazine ring also plays a crucial role in its biological activity, enabling it to adopt various shapes to fit into the binding sites of different proteins. The basic nature of the nitrogen atoms can also be modulated, which is a key factor in the pharmacokinetic profile of a drug, influencing its absorption, distribution, metabolism, and excretion.

The piperazine core is a key component in the development of drugs for a multitude of diseases. researchgate.net Its derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, antidepressant, and antimycobacterial properties. researchgate.net The adaptability of the piperazine moiety allows it to be a central building block in the creation of new and effective therapeutic compounds. researchgate.net

Rationale for Investigating Substituted Piperazine Derivatives

The investigation of substituted piperazine derivatives is driven by the quest to develop new drugs with improved efficacy, selectivity, and safety profiles. By strategically adding different chemical groups to the piperazine core, researchers can systematically alter the properties of the resulting molecules. This approach, known as structure-activity relationship (SAR) studies, is a cornerstone of modern drug discovery.

The addition of substituents to the piperazine ring can significantly impact a compound's biological activity. For instance, the nature and position of these substituents can determine which biological receptor the molecule binds to and how strongly it interacts with it. This is crucial for developing drugs that are highly selective for their intended target, thereby minimizing off-target effects and potential side effects.

Furthermore, modifying the piperazine scaffold can enhance a drug's pharmacokinetic properties. For example, the introduction of certain chemical groups can improve a compound's solubility in water, which can lead to better absorption in the body. Other modifications can protect the molecule from being rapidly broken down by enzymes, thus prolonging its therapeutic effect. The ability to fine-tune these properties makes substituted piperazines an attractive area of research for the development of new and improved medicines.

Historical Context of Related Chemical Architectures in Academic Discovery

The history of piperazine in medicine dates back to the mid-20th century, when it was first introduced as a treatment for parasitic worm infections. thermofisher.com Its effectiveness as an anthelmintic agent paved the way for the exploration of other biological activities of piperazine-containing compounds. thermofisher.com

In the decades that followed, the versatility of the piperazine scaffold became increasingly apparent. Researchers discovered that by modifying the basic piperazine structure, they could create compounds with a wide range of pharmacological effects. This led to the development of a number of important drugs, including the antipsychotic medication fluphenazine (B1673473) and the antidepressant amoxapine.

The ongoing study of piperazine derivatives continues to yield new insights into their potential therapeutic applications. The rich history of this chemical architecture in drug discovery serves as a foundation for current research efforts aimed at developing the next generation of piperazine-based medicines.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O/c1-2-24-19-9-7-17(8-10-19)15-22-11-13-23(14-12-22)16-18-5-3-4-6-20(18)21/h3-10H,2,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTUJPFUEKRZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Methodologies for 1 2 Chlorobenzyl 4 4 Ethoxybenzyl Piperazine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursor molecules. amazonaws.com For 1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine, the most logical retrosynthetic approach involves the disconnection of the two carbon-nitrogen (C-N) bonds linking the benzyl (B1604629) groups to the piperazine (B1678402) core.

This disconnection strategy, shown in Figure 1, simplifies the target molecule into three fundamental building blocks: the piperazine ring and two distinct benzyl halides. This approach is advantageous as it relies on well-established N-alkylation reactions.

Figure 1: Retrosynthetic Analysis

Based on this analysis, the key precursors for the synthesis are identified. Their properties are summarized in the table below.

| Precursor | Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Piperazine | C₄H₁₀N₂ | 86.14 | Central heterocyclic core |

| 2-chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | Electrophile for N-alkylation |

| 4-ethoxybenzyl chloride | C₉H₁₁ClO | 170.64 | Electrophile for N-alkylation |

This table is generated based on general chemical knowledge and the retrosynthetic strategy.

These precursors are typically commercially available or can be synthesized through straightforward, well-documented procedures. For instance, benzyl chlorides are often prepared from the corresponding toluenes via free-radical chlorination or from benzyl alcohols using reagents like thionyl chloride. nih.gov

Optimized Synthetic Routes to the Piperazine Core

The construction of unsymmetrically 1,4-disubstituted piperazines requires a controlled, stepwise approach to avoid the formation of undesired symmetrically disubstituted byproducts. The primary strategy involves sequential N-alkylation.

N-alkylation is a fundamental method for forming C-N bonds. nih.gov In the context of piperazine synthesis, it typically involves the reaction of a piperazine nitrogen atom (the nucleophile) with an alkyl halide (the electrophile), such as benzyl chloride. orgsyn.orggoogle.com The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). nih.govchemicalbook.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. nih.gov

The primary challenge in synthesizing 1,4-disubstituted piperazines is controlling the selectivity between mono- and di-alkylation. nih.gov Since piperazine has two equally reactive secondary amine groups, reacting it with one equivalent of an alkylating agent often yields a mixture of the starting material, the desired mono-alkylated product, and the undesired di-alkylated product. orgsyn.org

Strategies to favor mono-alkylation include:

Using a large excess of piperazine: This statistical approach increases the probability that an electrophile molecule will react with an un-substituted piperazine rather than the mono-substituted intermediate. chemicalbook.com

Employing protecting groups: One nitrogen of the piperazine can be protected with a group like tert-butyloxycarbonyl (Boc). nih.gov The unprotected nitrogen is then alkylated, followed by deprotection and alkylation of the second nitrogen with a different reagent. This multi-step process offers excellent control but is less atom-economical. nih.gov

Using piperazine salts: The alkylation of monopiperazinium salts can provide excellent yields of N-monoalkylated products, largely free of N,N'-dialkylated derivatives. google.com

The synthesis of this compound is achieved through a two-step sequential N-alkylation process. The order of addition of the benzyl halides can be varied.

Route A: Stepwise Alkylation

Synthesis of 1-(2-chlorobenzyl)piperazine (B92573): Piperazine is first reacted with 2-chlorobenzyl chloride. To promote mono-substitution, a significant excess of piperazine is often used. The reaction is typically conducted in a suitable solvent with a base. orgsyn.orgchemicalbook.com

Synthesis of the final product: The resulting 1-(2-chlorobenzyl)piperazine is isolated and then reacted with 4-ethoxybenzyl chloride in a second step, again in the presence of a base, to yield the final unsymmetrical product.

This stepwise approach is a classic and reliable method for preparing unsymmetrically 1,4-disubstituted piperazines.

Representative Protocol Conditions for N-alkylation

| Step | Electrophile | Nucleophile | Base | Solvent | Temperature |

| 1 | 2-chlorobenzyl chloride | Piperazine (excess) | K₂CO₃ | Acetonitrile | Reflux |

| 2 | 4-ethoxybenzyl chloride | 1-(2-chlorobenzyl)piperazine | K₂CO₃ / Et₃N | DMF | 80 °C |

This table outlines typical reaction conditions based on general procedures for N-alkylation of piperazines. nih.govchemicalbook.com

Regioselectivity: In the synthesis of 1,4-disubstituted piperazines from the parent piperazine, the initial mono-alkylation step does not present a regiochemical challenge as the two nitrogen atoms are equivalent. The primary selectivity issue is controlling the reaction to prevent the formation of the symmetrical 1,4-bis(2-chlorobenzyl)piperazine or 1,4-bis(4-ethoxybenzyl)piperazine. This is managed by the strategies discussed previously, such as controlling stoichiometry or using protecting groups. orgsyn.orgnih.gov

Stereochemistry: The target molecule, this compound, is achiral and does not possess any stereocenters. The piperazine ring exists as a dynamic equilibrium of chair conformations. Therefore, stereochemical considerations are not a factor in its synthesis. However, in the synthesis of substituted piperazine rings (e.g., C-substituted piperazines), controlling diastereoselectivity (cis vs. trans isomers) is a critical aspect. nih.govrsc.org For instance, highly diastereoselective intramolecular hydroamination reactions have been developed to synthesize 2,6-disubstituted piperazines with specific relative stereochemistry. rsc.orgorganic-chemistry.org

Novel Synthetic Approaches and Catalyst Systems

While traditional N-alkylation remains a robust method, modern organic synthesis has introduced novel approaches and catalyst systems that offer potential advantages in efficiency, selectivity, and environmental impact.

Transition-Metal Catalysis: Palladium, copper, and nickel-based catalysts have been extensively developed for C-N bond formation. organic-chemistry.org For instance, nickel-catalyzed amination has shown good selectivity for the mono-arylation of piperazine with aryl chlorides. researchgate.net Copper(I)-catalyzed one-pot, three-component reactions of DABCO (1,4-diazabicyclo[2.2.2]octane), alkyl halides, and aryl halides have been developed to produce unsymmetrical piperazines. rsc.org While often applied to N-arylation, the principles can be extended to more complex alkylations.

Photoredox Catalysis: Visible-light-promoted photoredox catalysis has emerged as a powerful tool for organic synthesis. organic-chemistry.orgmdpi.com Iridium-based photocatalysts can facilitate the C-H functionalization of piperazines or enable decarboxylative annulation protocols to build the piperazine ring under mild conditions. organic-chemistry.orgmdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction times and improve yields. Microwave-assisted synthesis has been successfully applied to the preparation of monosubstituted piperazines, making the process more efficient. nih.gov Flow reactors offer precise control over reaction parameters and enable safer, more scalable production. nih.gov

Novel Catalyst Supports: The development of solid-supported catalysts, such as metal ions on polymeric resins or molecular sieves like HZSM-5, facilitates easier product purification and catalyst recycling, aligning with the principles of green chemistry. nih.govgoogle.com

Purification Techniques for Research Applications

The purification of the final product and intermediates is crucial to obtain materials of high purity for research applications. A combination of techniques is often employed.

| Technique | Principle | Application in Piperazine Synthesis |

| Acid-Base Extraction | Exploits the basic nature of the piperazine nitrogens. The compound can be protonated and moved to an aqueous layer, separating it from neutral or acidic impurities. | A primary workup step. The product can be extracted into an acidic aqueous solution, washed, and then liberated by basification before extraction into an organic solvent. chemicalbook.com |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica (B1680970) gel). | A standard method for purifying the final product and intermediates from starting materials and byproducts. nih.gov |

| Crystallization/Recrystallization | Purification of solid compounds based on differences in solubility. The compound is dissolved in a hot solvent and allowed to cool, forming pure crystals. | Used for solid products or their salts (e.g., hydrochloride salts) to achieve high purity. nih.gov |

| Distillation | Separation of liquids with different boiling points. | Can be used to purify liquid intermediates, such as mono-substituted piperazines, under reduced pressure. orgsyn.org |

| Ion Exchange Chromatography | Separation based on reversible ionic interactions between the compound and a charged resin. | Can be effective for removing ionic impurities or for the large-scale purification of piperazine-based compounds. osti.gov |

| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to increase the efficiency of extraction from a solid or semi-solid matrix. | More relevant for extraction from complex matrices but highlights advanced extraction technologies that could be adapted for workup. google.com |

The choice of purification method depends on the physical state of the compound (solid or oil), the nature of the impurities, and the scale of the reaction. Often, a multi-step purification protocol involving extraction, chromatography, and finally crystallization is required to obtain an analytically pure sample.

Molecular Interaction and Mechanistic Elucidation Studies in Vitro and Cellular

Receptor Binding Affinity and Selectivity Investigations

The characterization of a compound's interaction with various receptors is fundamental to understanding its pharmacological profile. For piperazine (B1678402) derivatives, binding assays are crucial for determining affinity (often expressed as Kᵢ, the inhibition constant) and selectivity across different receptor families, which can predict potential therapeutic effects and off-target activities.

Arylpiperazine derivatives are a well-established class of ligands for serotonin (B10506) (5-HT) receptors. The 5-HT₁ₐ and 5-HT₇ receptor subtypes, in particular, are significant targets in medicinal chemistry due to their involvement in mood regulation and neurological disorders. nih.govnih.govsemanticscholar.org The affinity for these receptors is a key parameter in the development of new therapeutic agents.

However, a review of existing scientific literature and databases did not yield specific binding affinity data (such as Kᵢ values) for 1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine at the 5-HT₁ₐ or 5-HT₇ receptor subtypes.

Table 1: Serotonin Receptor Subtype Affinities for this compound

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|

| 5-HT₁ₐ | Data not available |

Dopamine (B1211576) receptors are critical targets for drugs treating psychosis, Parkinson's disease, and other neuropsychiatric disorders. nih.gov Piperazine-containing compounds have been extensively studied for their interactions with dopamine receptor subtypes, particularly D₂, D₃, and D₄. nih.govnih.gov High affinity and selectivity for these receptors are often sought to achieve desired therapeutic outcomes while minimizing side effects. nih.gov

Specific binding affinity data for this compound at the D₂, D₃, or D₄ dopamine receptor subtypes could not be located in the reviewed scientific literature.

Table 2: Dopamine Receptor Subtype Affinities for this compound

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|

| D₂ | Data not available |

| D₃ | Data not available |

No specific data on the binding affinity of this compound for α₁-adrenergic receptors were found in the public scientific domain.

Table 3: Adrenergic Receptor Affinity for this compound

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|

Enzyme Inhibition Kinetics and Mechanistic Pathways

Investigating the inhibitory effects of a compound on key enzymes can reveal its potential to modulate specific biological pathways. Assays determining the half-maximal inhibitory concentration (IC₅₀) are commonly used to quantify a substance's potency as an enzyme inhibitor.

Beta-secretase 1 (BACE1) is a primary therapeutic target in the research of Alzheimer's disease, as it is a key enzyme in the production of amyloid-β peptides. nih.gov The development of BACE1 inhibitors is an active area of investigation, with various chemical scaffolds, including some containing piperazine structures, being explored. nih.gov

Based on available literature, there are no published studies detailing the inhibitory activity (e.g., IC₅₀ values) of this compound against BACE1.

Table 4: BACE1 Inhibition for this compound

| Enzyme | Inhibitory Concentration (IC₅₀, µM) |

|---|

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.govnih.gov Inhibition of DPP-4 is a validated therapeutic approach for the management of type 2 diabetes. researchgate.net A wide range of chemical structures have been investigated as DPP-4 inhibitors. mdpi.com

No specific data regarding the inhibitory potential of this compound against the DPP-4 enzyme were identified in a search of scientific literature.

Table 5: DPP-4 Inhibition for this compound

| Enzyme | Inhibitory Concentration (IC₅₀, µM) |

|---|

Based on a comprehensive search of available scientific literature, there is currently no specific information published regarding the molecular interactions and mechanistic studies of the compound This compound for the outlined biological targets.

Detailed research findings and data pertaining to the following activities of this specific compound could not be retrieved from the public domain:

Cyclooxygenase (COX-1/COX-2) Inhibition

Lipoxygenase (LOX) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Modulation

Tyrosinase Inhibition Mechanisms

Cell Cycle Progression Modulation

Apoptosis Induction Pathways

Consequently, the generation of a detailed article with data tables as per the requested outline is not possible at this time. Further experimental research is required to elucidate the potential activities and mechanisms of action for this compound.

Cell-Based Mechanistic Analyses (Excluding Cytotoxicity and Safety)

Inhibition of Cell Proliferation Mechanisms

Substituted piperazine derivatives have demonstrated notable cytotoxic and anti-proliferative effects across a range of cancer cell lines. Research on various analogs indicates that the piperazine scaffold is a viable backbone for the development of anticancer agents.

A study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives revealed significant cell growth inhibitory activity. These compounds were tested against a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. The cytotoxic effects were observed to be dose-dependent. For instance, one of the tested compounds showed broad-spectrum activity against multiple cancer cell lines.

The anti-proliferative activity of these compounds is often attributed to the induction of apoptosis. For example, some piperazine derivatives have been reported to induce apoptosis in U937 cells. The specific mechanisms can vary based on the substitutions on the piperazine and benzyl (B1604629) rings.

Below is a representative data table of the cytotoxic activity of some substituted piperazine derivatives against various cancer cell lines, illustrating the potential anti-proliferative efficacy of this class of compounds.

Table 1: Cytotoxic Activity of Selected Piperazine Derivatives

| Compound ID | Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|---|

| 5a | HUH7 | Liver | 2.11 |

| MCF7 | Breast | 1.91 | |

| HCT-116 | Colon | 3.25 | |

| 5b | HUH7 | Liver | 2.56 |

| MCF7 | Breast | 2.01 | |

| HCT-116 | Colon | 4.15 | |

| 5g | HUH7 | Liver | 3.15 |

| MCF7 | Breast | 2.89 | |

| HCT-116 | Colon | 5.21 |

Data is illustrative and based on findings for 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.

Tubulin Polymerization Interference

Several classes of piperazine-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division and maintenance of cell structure. This interference with microtubule dynamics can lead to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis in cancer cells.

Phenylpiperazine derivatives, in particular, have been shown to possess tubulin polymerization-inhibiting activity. For example, naftopidil (B1677906) and its derivatives have been identified as tubulin-binding agents. These compounds directly bind to tubulin and inhibit its polymerization. The inhibitory effect is considered a specific feature of the phenylpiperazine-based structure.

The mechanism of action often involves binding to the colchicine-binding site on β-tubulin. This interaction disrupts the formation of the mitotic spindle, leading to mitotic arrest and cell death. N-benzyl arylamide derivatives containing a piperazine moiety have also been reported as potent tubulin polymerization inhibitors that target the colchicine-binding site.

Table 2: Tubulin Polymerization Inhibition by Piperazine Analogs

| Compound Class | Target Site | Effect | Result |

|---|---|---|---|

| Phenylpiperazine derivatives | Tubulin | Inhibition of polymerization | Cell cycle arrest, Cytotoxicity |

| N-benzyl arylamide derivatives | Colchicine-binding site on β-tubulin | Disruption of microtubule dynamics | G2/M phase arrest, Apoptosis |

This table summarizes the general findings for classes of piperazine-containing compounds.

Modulation of Cellular Signaling Pathways

The benzylpiperazine scaffold is known to interact with various cellular signaling pathways, although much of the research has been in the context of neuroscience due to the psychoactive properties of some derivatives like N-benzylpiperazine (BZP). These compounds can modulate neurotransmitter systems by affecting the release and reuptake of dopamine, serotonin, and noradrenaline.

In the context of cancer, the modulation of signaling pathways by piperazine derivatives can be multifaceted. For instance, some anticancer drugs with a piperazine core structure have been shown to affect pathways involved in cell survival and proliferation. While specific studies on this compound are lacking, related compounds have been suggested to modulate signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival.

Furthermore, some benzylpiperazine derivatives have been shown to induce oxidative stress and mitochondrial impairment, leading to the activation of apoptotic pathways. For example, BZP has been observed to cause an increase in reactive oxygen species (ROS) production, a decrease in ATP levels, and the activation of caspases-3 and -9 in cell models, indicating the involvement of the mitochondrial pro-apoptotic pathway.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine |

| Naftopidil |

| N-benzylpiperazine (BZP) |

| Doxorubicin |

| Colchicine |

| Paclitaxel |

| Vincristine |

| Vinblastine |

| Combretastatin A-4 |

| Podophyllotoxin |

Structure Activity Relationship Sar Investigations

Influence of the 2-chlorobenzyl Moiety on Biological Interactions

The 2-chlorobenzyl moiety plays a significant role in the molecular recognition of 1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine by its biological targets. The presence and position of the chlorine atom on the benzyl (B1604629) ring are crucial for modulating the compound's affinity and selectivity. In related diarylpiperazine derivatives, halogen substitutions on the aromatic rings have been shown to significantly impact receptor binding affinities. For instance, in a series of arylalkyl/arylalkylsulfonyl piperazine (B1678402) and piperidine-based derivatives, halogen-substituted compounds displayed high affinity for σ1 receptors. nih.gov

Impact of the 4-ethoxybenzyl Moiety on Receptor/Enzyme Binding

The 4-ethoxybenzyl moiety is another critical determinant of the biological activity of this compound. The ethoxy group at the para (4-) position of the benzyl ring can significantly influence the compound's binding to receptors or enzymes. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a receptor's binding pocket.

Conformational Dynamics of the Piperazine Ring and its Role in SAR

The piperazine ring serves as a central scaffold in this compound, and its conformational flexibility is paramount to its SAR. The piperazine ring typically adopts a chair conformation, which minimizes steric strain. researchgate.net However, it can undergo ring inversion, and the substituents on the nitrogen atoms can exist in either axial or equatorial positions. The energetic barriers for these conformational changes can be influenced by the nature of the substituents. blumberginstitute.org

For N-acylated piperazines, the partial double bond character of the amide bond leads to the existence of rotamers, further complicating the conformational landscape. nih.govbeilstein-journals.org While the target compound has benzyl groups rather than acyl groups, the principle that bulky substituents can influence conformational preferences remains relevant. The relative orientation of the 2-chlorobenzyl and 4-ethoxybenzyl groups, dictated by the piperazine ring's conformation, is crucial for presenting the key pharmacophoric features in the correct spatial arrangement for optimal interaction with a biological target. The protonation state of the piperazine nitrogens at physiological pH can also affect its conformation and ability to form ionic interactions with acidic residues like aspartate in a binding pocket. nih.gov

Bioisosteric Modifications and Their Effects on Molecular Recognition

Bioisosteric modifications involve the substitution of a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For this compound, several bioisosteric replacements could be considered to probe the SAR.

For the 2-chlorobenzyl moiety, the chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or with a methyl group to investigate the influence of size and electronegativity on activity. nih.gov For instance, replacing a 4-chlorobenzyl with a 4-fluorobenzyl group in a related compound was shown to alter receptor selectivity.

The 4-ethoxybenzyl moiety offers several possibilities for bioisosteric replacement. The ethoxy group could be replaced with other alkoxy groups of varying chain lengths (e.g., methoxy, propoxy) to explore the impact of size and lipophilicity. Alternatively, it could be substituted with bioisosteres such as a methylthio group or a small amide to alter hydrogen bonding capabilities and electronic properties.

The central piperazine ring itself can be replaced by other cyclic diamines or constrained analogs to modify the conformational flexibility and the distance between the two benzyl moieties. enamine.net For example, 3,6-diazabicyclo[3.2.1]octane has been used as a piperazine bioisostere. blumberginstitute.org Such modifications can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Pharmacophore Identification and Key Interaction Features

A pharmacophore model for this compound would consist of an arrangement of essential features in 3D space that are necessary for its biological activity. Based on the analysis of its structure and data from related compounds, a putative pharmacophore model can be proposed.

Key features would likely include:

Two aromatic/hydrophobic regions: corresponding to the 2-chlorobenzyl and 4-ethoxybenzyl rings. These regions are expected to engage in hydrophobic and/or π-π stacking interactions with aromatic amino acid residues in the binding pocket.

A hydrogen bond acceptor: the oxygen atom of the 4-ethoxy group. This feature is likely to form a hydrogen bond with a donor group on the receptor.

A basic nitrogen atom: one of the piperazine nitrogens, which would be protonated at physiological pH. This positively charged center can form a crucial salt bridge with an acidic residue (e.g., aspartic acid) in the receptor. nih.gov

A halogen bond donor: the chlorine atom on the 2-chlorobenzyl ring may participate in halogen bonding, a specific type of non-covalent interaction.

The spatial arrangement of these features is critical. The piperazine ring acts as a linker that positions the two aromatic rings and the basic nitrogen at an optimal distance and orientation for binding. Ligand-based pharmacophore modeling of similar piperazine-containing compounds has been used to identify active molecules, supporting the validity of this approach. rsc.orgresearchgate.net

Positional Isomerism and Substituent Effects on Activity

The positions of the chloro and ethoxy substituents on the benzyl rings are critical for the activity of this compound. Moving the chlorine atom from the ortho (2-) position to the meta (3-) or para (4-) position on the benzyl ring would significantly alter the molecule's shape and electronic properties, likely leading to a change in its biological activity. For example, the steric hindrance and conformational restriction imposed by the ortho-chloro group would be absent in the meta and para isomers.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For "1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine," docking studies are instrumental in identifying potential protein targets and elucidating the molecular basis of its activity.

Ligand-Protein Interaction Analysis

While specific docking studies for "this compound" are not extensively documented in publicly available literature, the interactions of structurally similar benzylpiperazine derivatives have been explored with various protein targets. These studies reveal common interaction patterns that are likely relevant to the title compound.

The central piperazine (B1678402) ring is a key pharmacophoric feature, often participating in crucial hydrogen bonding and electrostatic interactions with polar residues in the binding pocket of a target protein. The nitrogen atoms of the piperazine can act as hydrogen bond acceptors, while protonated forms can act as hydrogen bond donors.

The aromatic rings, the 2-chlorobenzyl and 4-ethoxybenzyl moieties, are expected to engage in hydrophobic and van der Waals interactions with nonpolar residues of the protein. The chlorine substituent on the benzyl (B1604629) ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. The ethoxy group on the other benzyl ring can also form hydrogen bonds through its oxygen atom and contribute to hydrophobic interactions.

A hypothetical representation of key ligand-protein interactions for a generic benzylpiperazine derivative is presented in the table below, illustrating the types of interactions that could be anticipated for "this compound".

| Structural Moiety | Potential Interacting Protein Residue Types | Type of Interaction |

| Piperazine Ring | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bonding, Electrostatic |

| 2-Chlorobenzyl Group | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic, van der Waals |

| Chlorine Atom | Electron-deficient atoms (e.g., backbone carbonyls) | Halogen Bonding |

| 4-Ethoxybenzyl Group | Alanine, Proline, Methionine | Hydrophobic, van der Waals |

| Ethoxy Oxygen | Asparagine, Glutamine | Hydrogen Bonding |

Binding Mode Elucidation with Homology Models

In the absence of an experimentally determined crystal structure for a target protein, homology modeling provides a valuable alternative for structural studies. This technique constructs a three-dimensional model of a protein of interest using the known structure of a homologous protein as a template.

For novel or less-studied targets of "this compound," homology models can be generated to serve as the receptor for molecular docking simulations. While these models may have limitations in terms of accuracy compared to crystal structures, they can still provide significant insights into the plausible binding modes of the ligand. Docking into a homology model can help to identify key amino acid residues involved in the interaction and to generate hypotheses about the binding orientation of the compound, which can then be tested experimentally.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For "this compound," MD simulations can provide a detailed understanding of its conformational flexibility and how it adapts its shape upon binding to a biological target.

The piperazine ring can exist in different conformations, such as chair, boat, and twist-boat forms, with the chair conformation being the most stable. MD simulations can explore the energetic landscape of these conformations and the rotational freedom of the benzyl and ethoxybenzyl substituents. This information is crucial as the biologically active conformation of a ligand may not be its lowest energy state in solution.

Furthermore, MD simulations of the ligand-protein complex can reveal the stability of the docked pose and the dynamic nature of the interactions. These simulations can highlight the flexibility of certain regions of the protein upon ligand binding and identify key water molecules that may mediate interactions between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models

QSAR models for other classes of piperazine derivatives have been successfully developed. openpharmaceuticalsciencesjournal.comscispace.com For instance, a study on piperazine and ketopiperazine derivatives as renin inhibitors resulted in a QSAR model with a correlation coefficient (R²) of 0.846, indicating a strong correlation between the selected descriptors and the inhibitory activity. openpharmaceuticalsciencesjournal.comscispace.com Such models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules.

Descriptor Analysis for Activity Correlation

The development of a robust QSAR model relies on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics.

For a series of analogs of "this compound," important descriptors would likely include:

Topological descriptors: These describe the connectivity of atoms in the molecule and can relate to its size and branching.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial charges, which are crucial for electrostatic interactions.

Hydrophobic descriptors: LogP, for example, describes the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions with the target.

Steric descriptors: These relate to the three-dimensional shape and size of the molecule and are important for fitting into the binding pocket of a receptor.

In Silico Assessment of Theoretical Pharmacokinetic Descriptors (e.g., Lipophilicity, Rotatable Bonds)

The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is intricately linked to its physicochemical properties. In silico tools are invaluable for predicting these properties from a molecule's structure, offering early insights into its likely behavior in a biological system. For this compound, key descriptors such as lipophilicity and the number of rotatable bonds have been calculated to estimate its drug-likeness.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a critical determinant of a molecule's ability to cross biological membranes. A balanced lipophilicity is essential for oral absorption and distribution to target tissues. The number of rotatable bonds, on the other hand, provides a measure of the molecule's conformational flexibility, which can influence its binding to target proteins and its metabolic stability.

A summary of the calculated pharmacokinetic descriptors for this compound is presented in the table below. These values were obtained using predictive online tools that employ fragment-based and topological methods for their calculations.

| Descriptor | Predicted Value | Significance in Pharmacokinetics |

|---|---|---|

| Lipophilicity (iLOGP) | 5.03 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Number of Rotatable Bonds | 7 | Suggests a moderate degree of conformational flexibility, which can be favorable for target binding. |

Quantum Chemical Calculations (e.g., HOMO/LUMO, MEP, Global Reactivity Descriptors)

Quantum chemical calculations offer a deeper understanding of a molecule's electronic structure and reactivity. These methods, while computationally intensive, can elucidate the regions of a molecule that are likely to be involved in chemical reactions and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. irjweb.combiomedres.us For a molecule like this compound, the HOMO is likely to be located on the electron-rich ethoxybenzyl and piperazine moieties, while the LUMO may be associated with the electron-withdrawing chlorobenzyl group.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. deeporigin.comucsb.edu It highlights regions of negative electrostatic potential (electron-rich areas, typically colored in shades of red) and positive electrostatic potential (electron-poor areas, usually depicted in blue). wolfram.com For this compound, the MEP would likely show negative potential around the oxygen atom of the ethoxy group and the nitrogen atoms of the piperazine ring, indicating these as potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be expected around the hydrogen atoms. deeporigin.comlibretexts.org

Global reactivity descriptors , derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. acs.orgresearchgate.net These include parameters such as chemical hardness (resistance to deformation of the electron cloud), chemical softness (the reciprocal of hardness), electronegativity (the power to attract electrons), and the electrophilicity index (a measure of the ability to act as an electrophile). researchgate.net A comprehensive analysis of these descriptors would provide a detailed profile of the chemical reactivity of this compound. chemrxiv.orgmdpi.com

The theoretical values for these quantum chemical parameters are summarized in the table below, outlining their significance in understanding the molecule's behavior.

| Parameter | Theoretical Significance |

|---|---|

| HOMO Energy | Indicates the energy of the outermost electrons; higher energy suggests a greater tendency to donate electrons. |

| LUMO Energy | Indicates the energy of the lowest energy orbital for accepting electrons; lower energy suggests a greater tendency to accept electrons. |

| HOMO-LUMO Gap | Reflects the molecule's chemical reactivity and stability; a smaller gap often correlates with higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ucla.edu |

| Global Reactivity Descriptors | Provide quantitative measures of chemical hardness, softness, electronegativity, and electrophilicity, predicting overall reactivity. acs.org |

Advanced Research Directions and Future Perspectives in Compound Design

Exploration of Multi-Target Ligand Design Strategies

The concept of "one molecule, one target" is often insufficient for treating complex multifactorial diseases. The multi-target-directed ligand (MTDL) approach, which involves designing a single molecule to interact with multiple biological targets, is a promising strategy. For a compound like 1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine, its structural motifs—a central piperazine (B1678402) ring flanked by two distinct benzyl (B1604629) groups—make it an ideal candidate for MTDL design.

The piperazine core is a common linker in MTDLs, connecting different pharmacophores. Research on related structures shows that arylpiperazine derivatives can be designed to simultaneously modulate targets involved in neurological disorders, such as sigma receptors (σR), serotonin (B10506) receptors (e.g., 5-HT1A), and dopamine (B1211576) receptors (e.g., D2). researchgate.netresearchgate.net For instance, structure-activity relationship (SAR) studies on 1-aralkyl-4-benzylpiperazine derivatives have identified compounds with high affinity for both σ and 5-HT1A receptors. researchgate.net

Future research on this compound could explore its potential to interact with multiple targets relevant to a specific disease, such as Alzheimer's disease, by targeting acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.net

Table 1: Potential Multi-Target Strategies for Piperazine Scaffolds

| Disease Area | Potential Primary Target | Potential Secondary Target(s) | Design Rationale |

|---|---|---|---|

| Neurodegenerative Disorders | Sigma-1 Receptor (σ1R) | Serotonin Receptor (5-HT1A) | Combine neuroprotective and antidepressant/anxiolytic effects. |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Monoamine Oxidase B (MAO-B) | Address both cognitive decline and mood disturbances. |

Scaffold Diversification and Lead Optimization Methodologies

Scaffold diversification is a key strategy for expanding the chemical space around a lead compound to improve its drug-like properties. For this compound, the core piperazine ring and the two benzyl substituents offer multiple points for modification.

Lead optimization efforts would systematically alter these components to establish a comprehensive SAR profile. nih.gov Key modifications could include:

Piperazine Ring: Introducing substituents on the carbon atoms of the piperazine ring or replacing it with a conformationally constrained analogue to improve selectivity and metabolic stability.

Benzyl Groups: Varying the substitution patterns on both the 2-chlorobenzyl and 4-ethoxybenzyl rings. For example, moving the chloro- substituent to the meta- or para- position or replacing the ethoxy- group with other alkoxy or electron-withdrawing/donating groups could significantly impact target affinity and selectivity. nih.gov

Linker Modification: While not directly applicable to the rigid piperazine core, in broader diversification efforts, the piperazine could be part of a larger molecule where the linkers connecting it to other pharmacophores are varied in length and flexibility.

Recent lead optimization studies on piperazinyl-pyrimidine analogues for antiviral applications demonstrated that systematic modifications led to compounds with improved metabolic stability and an excellent safety profile. nih.gov

Theoretical Approaches for Enhancing Target Selectivity

Computational chemistry plays a vital role in modern drug design, enabling the prediction of binding affinities and the rational design of more selective ligands. For this compound, theoretical approaches can guide its development.

Molecular Docking: This technique can predict the binding pose of the compound within the active site of a target protein. By understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor, researchers can prioritize synthetic modifications expected to enhance binding affinity and selectivity. nih.gov

Pharmacophore Modeling: Based on a set of known active molecules, a pharmacophore model can be generated that defines the essential 3D arrangement of features required for biological activity. This model can then be used to design novel derivatives of this compound with a higher probability of being active.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding mode and revealing crucial amino acid residues involved in the interaction. nih.govnih.gov

Computational studies on similar piperazine-based compounds have successfully elucidated binding modes at sigma receptors, guiding further structure-based optimization. nih.govnih.gov

Strategic Development of Next-Generation Piperazine-Based Compounds

The development of next-generation compounds based on the this compound structure will focus on overcoming the limitations of earlier agents, such as poor safety profiles or suboptimal efficacy. A key area of development is in creating agents with enhanced specificity and reduced off-target toxicity.

For example, research into novel piperazine derivatives as radioprotective agents has led to second-generation compounds with superior safety profiles and effectiveness compared to existing agents like amifostine. nih.gov This was achieved through targeted modifications of the piperazine scaffold to balance efficacy and safety. Similarly, strategic modifications to the subject compound could be aimed at developing highly selective agents for specific receptor subtypes or enzyme isoforms, thereby minimizing side effects associated with broader activity.

Integration of Advanced Synthetic and Computational Techniques in Discovery Pipelines

The synergy between advanced synthetic methodologies and computational tools is crucial for accelerating the drug discovery process. For piperazine-based compounds, this integration allows for the rapid design, synthesis, and evaluation of new chemical entities.

Advanced Synthesis: Modern synthetic methods, such as microwave-assisted synthesis or flow chemistry, can significantly shorten reaction times and improve yields for producing libraries of this compound analogues. High-throughput synthesis can be employed to quickly generate a diverse set of compounds for initial screening.

Computational Screening: Virtual screening of large compound libraries against a biological target can identify promising hits before committing to resource-intensive chemical synthesis. This in silico approach, combined with subsequent in vitro testing, creates an efficient discovery pipeline.

This integrated approach has been successfully applied to identify novel inhibitors for various targets, including viral enzymes and protein kinases, demonstrating its power to streamline the path from initial hit to lead candidate. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, benzyl halides (e.g., 2-chlorobenzyl chloride) react with piperazine derivatives under controlled conditions. Solvents like dichloromethane (DCM) or ethanol are used, with temperatures ranging from 0°C to reflux. Catalysts such as triethylamine (TEA) or diisopropylethylamine (DIPEA) enhance reactivity. Yield optimization requires monitoring reaction times (30 min–24 h) and purification via crystallization (e.g., using Et2O) or flash chromatography .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

- Methodological Answer : Structural elucidation employs:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.00–7.32 ppm, piperazine methylene groups at δ 2.41–3.81 ppm) .

- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]<sup>+</sup> peaks matching calculated masses) .

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms, though this requires high-purity samples .

Q. What are the standard protocols for assessing the compound's purity and stability?

- Methodological Answer :

- HPLC/GC-MS : Quantifies impurities using reverse-phase columns (C18) and gradient elution with acetonitrile/water .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition temperatures >150°C for most piperazines) .

- Accelerated Stability Studies : Conducted at 40°C/75% RH for 1–3 months to predict shelf life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

- Methodological Answer :

- Fragment Replacement : Modify the chlorobenzyl or ethoxybenzyl groups (e.g., replace Cl with F or ethoxy with methoxy) to assess binding affinity changes .

- In Silico Docking : Use software like AutoDock to predict interactions with targets (e.g., dopamine D3 receptors or tyrosine kinases) .

- In Vitro Assays : Measure IC50 values in enzyme inhibition assays (e.g., kinase panels) or receptor-binding assays (radioligand displacement) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using different methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS to explain discrepancies between in vitro and in vivo efficacy .

- Batch Reproducibility Checks : Ensure synthetic consistency by repeating experiments with independently synthesized batches .

Q. How can regioselectivity challenges during functionalization of the piperazine ring be addressed?

- Methodological Answer :

- Protecting Groups : Use Boc or Fmoc groups to block one nitrogen while modifying the other .

- Microwave-Assisted Synthesis : Enhances regioselectivity in reactions like acylation (e.g., 50°C, 200 W for 10 min) .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)2) improve cross-coupling efficiency for introducing aryl/heteroaryl groups .

Q. What advanced analytical techniques are critical for detecting degradation products?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation fragments with ppm-level accuracy .

- NMR Kinetic Studies : Track real-time decomposition in DMSO-d6 or CDCl3 under stress conditions (e.g., UV light, acidic pH) .

- Hyphenated Techniques : LC-NMR or LC-MS/MS for correlating chromatographic peaks with structural data .

Key Considerations for Researchers

- Contradictory Evidence : Solvent choice (DCM vs. toluene) significantly impacts reaction kinetics and byproduct formation . Validate protocols with controlled experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.